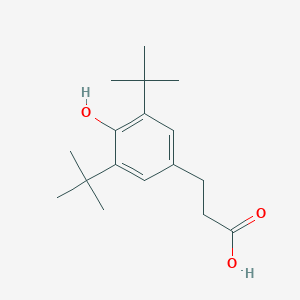

3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionic acid

Description

Properties

IUPAC Name |

3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26O3/c1-16(2,3)12-9-11(7-8-14(18)19)10-13(15(12)20)17(4,5)6/h9-10,20H,7-8H2,1-6H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPMYUUITDBHVQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2066561 | |

| Record name | Fenozan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2066561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20170-32-5 | |

| Record name | 3-(3′,5′-Di-tert-butyl-4′-hydroxyphenyl)propionic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20170-32-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fenozan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020170325 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenepropanoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Fenozan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2066561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.582 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,5-DI-TERT-BUTYL-4-HYDROXYHYDROCINNAMIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X6G09G700F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionic Acid

This technical guide provides a comprehensive overview of the primary synthesis pathways for 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionic acid, a significant antioxidant and an important intermediate in the synthesis of phenolic stabilizers.[1][2][3] This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering detailed experimental protocols, quantitative data, and visual representations of the synthetic routes.

Introduction

This compound is a sterically hindered phenolic compound widely utilized for its antioxidant properties.[2][3] It serves as a crucial building block in the synthesis of larger, more complex antioxidants, such as pentaerythritol tetrakis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate].[1][3][4] The core of its synthetic routes typically involves the formation of its methyl ester derivative, followed by hydrolysis to yield the final carboxylic acid.

Primary Synthesis Pathways

There are two predominant pathways for the synthesis of this compound, both commencing from readily available starting materials.

Pathway 1: Two-Step Synthesis from 2,6-Di-tert-butylphenol

This pathway involves an initial Michael addition reaction between 2,6-di-tert-butylphenol and methyl acrylate to form methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate. This intermediate is then hydrolyzed to produce the target acid.

Pathway 2: Direct Hydrolysis of the Methyl Ester

This pathway is essentially the final step of Pathway 1 and is relevant when the methyl ester intermediate is already available.

Experimental Protocols

Pathway 1: Two-Step Synthesis

Step 1: Synthesis of Methyl 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionate

This step involves the Michael addition of 2,6-di-tert-butylphenol to methyl acrylate, catalyzed by an inorganic base such as sodium methanolate.[5] The reaction is followed by a 1,5-hydride shift to yield the final product.[5]

-

Reaction Scheme:

Caption: Synthesis of the methyl ester intermediate.

-

Experimental Procedure:

-

To a reaction vessel, add 2,6-di-tert-butylphenol and methyl acrylate.

-

Under the catalytic effect of sodium methanolate, initiate the Michael addition reaction.[5]

-

Allow the reaction to proceed, which is followed by a 1,5-hydride migration to form the propionate derivative.[5]

-

After the reaction is complete, the mother liquor is pumped out.

-

The resulting solid is washed with 85% ethanol and dried to obtain methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate.[5]

-

Step 2: Hydrolysis of Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate

The methyl ester is hydrolyzed under basic conditions to yield the final carboxylic acid.

-

Reaction Scheme:

Caption: Hydrolysis of the methyl ester to the final acid.

-

Experimental Procedure:

-

In a reactor under a nitrogen atmosphere, charge 117 g (0.4 mol) of methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate and 126.6 g of anhydrous methanol.[1]

-

Heat the mixture to reflux.[1]

-

Slowly add 120 mL of 30% aqueous NaOH solution dropwise and maintain the reaction for 2 hours.[1]

-

Upon completion, add 80 mL of 10 wt% HCl solution for neutralization.[1]

-

Stir the mixture and cool to room temperature.[1]

-

Filter the reaction mixture and wash the filter cake with deionized water until neutral to obtain the final product.[1]

-

Quantitative Data

The following table summarizes the key quantitative data associated with the synthesis pathways.

| Parameter | Step 1: Esterification | Step 2: Hydrolysis | Overall | Reference |

| Yield | 79.9% - 98% | Not explicitly stated | 79.9% - 81.1% (from patent) | [5],[2] |

| Purity | 98.55% - 98.60% | >98.0% (GC)(T) | >98.0% | [5], |

| Melting Point | 62-64 °C | 172-174 °C | 172-174 °C | [5],[3] |

Characterization

The synthesized this compound and its intermediate are typically characterized using a variety of analytical techniques to confirm their structure and purity. These methods include:

-

Proton Nuclear Magnetic Resonance (¹H-NMR)

-

Mass Spectrometry (MS)

-

High-Performance Liquid Chromatography (HPLC)

-

Infrared Spectroscopy (IR)

A Certificate of Analysis (CoA) detailing the purity and potency is often provided with commercially available standards.[6]

Logical Workflow of Synthesis and Analysis

The overall process from starting materials to the final, characterized product can be visualized as follows:

Caption: Overall workflow from synthesis to analysis.

Conclusion

The synthesis of this compound is a well-established process that can be achieved with high yields and purity. The two-step approach starting from 2,6-di-tert-butylphenol offers a straightforward and efficient route to this valuable antioxidant intermediate. The provided protocols and data serve as a comprehensive guide for the successful synthesis and characterization of this compound in a laboratory or industrial setting.

References

- 1. This compound | 20170-32-5 [chemicalbook.com]

- 2. What is this compound?_Chemicalbook [chemicalbook.com]

- 3. This compound Six Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. researchgate.net [researchgate.net]

- 5. CN103664612A - Synthetic method for methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl) propionate - Google Patents [patents.google.com]

- 6. synthinkchemicals.com [synthinkchemicals.com]

An In-depth Technical Guide on the Physicochemical Properties of Fenozan Acid

Introduction

Fenozan acid, chemically known as 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionic acid, is a synthetic, sterically hindered phenolic antioxidant.[1][2] It is a principal and stable metabolite of larger, more complex synthetic phenolic antioxidants, such as those used to stabilize polymers and plastics against thermal degradation.[3] The compound has garnered significant research interest due to its antioxidant properties, which are conferred by the phenolic hydroxyl group shielded by two bulky tert-butyl groups.[3] This structure allows it to function effectively as a radical scavenger.[3] Beyond its industrial origins, Fenozan acid has been investigated for potential therapeutic applications, including anticarcinogenic and antiepileptic activities.[1][2] This document provides a comprehensive overview of its core physicochemical properties, the experimental methods used for their determination, and its mechanism of action.

Core Physicochemical Properties

The fundamental physicochemical characteristics of Fenozan acid are summarized below. These properties are crucial for its application in drug development, material science, and biochemical research, influencing its solubility, stability, and biological interactions.

| Property | Value | Reference |

| IUPAC Name | 3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoic acid | [3][4] |

| Synonyms | Fenozan, Phenozan, 3,5-Bis(1,1-dimethylethyl)-4-hydroxybenzenepropanoic acid | [4] |

| CAS Number | 20170-32-5 | [3][4] |

| Molecular Formula | C₁₇H₂₆O₃ | [3][4][5] |

| Molecular Weight | 278.39 g/mol | [3][5] |

| Appearance | White to almost white crystalline powder | [3] |

| Melting Point | 172 - 176 °C | [3][6] |

| Boiling Point | 364.3 °C at 760 mmHg | [6] |

| Density | 1.049 g/cm³ | [6] |

| pKa (Predicted) | 4.79 ± 0.10 | [7] |

| Water Solubility | Slightly soluble | [7] |

| Solubility | Slightly soluble in DMSO, Ethanol, Methanol | [7] |

| LogP (Predicted) | 4.004 | [7] |

| Flash Point | 188.3 °C | [6] |

Antioxidant Mechanism of Action

The primary mechanism by which Fenozan acid exerts its antioxidant effect is through radical scavenging via Hydrogen Atom Transfer (HAT).[3] The phenolic hydroxyl (-OH) group can donate its hydrogen atom to a free radical (R•), neutralizing it and thus terminating the oxidative chain reaction. The resulting Fenozan acid radical is stabilized by resonance and the steric hindrance provided by the adjacent bulky tert-butyl groups, which prevents it from initiating further oxidative reactions.[3]

Caption: Radical scavenging mechanism of Fenozan acid via Hydrogen Atom Transfer (HAT).

Experimental Protocols

While specific experimental parameters for Fenozan acid are proprietary to the conducting laboratories, the following sections describe standard, generalized methodologies for determining the key physicochemical properties outlined in this guide.

Melting Point Determination (Capillary Method)

This protocol describes the determination of the melting point range using a standard melting point apparatus.

-

Apparatus : Digital melting point apparatus, capillary tubes (sealed at one end).

-

Procedure :

-

A small amount of dry, crystalline Fenozan acid powder is packed into the bottom of a capillary tube to a height of 2-3 mm.

-

The tube is placed into the heating block of the melting point apparatus.

-

The sample is heated at a rapid rate initially until the temperature is approximately 15-20 °C below the expected melting point (172 °C).

-

The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.

-

The temperature at which the first drop of liquid appears is recorded as the start of the melting range.

-

The temperature at which the entire sample has completely liquefied is recorded as the end of the melting range.

-

pKa Determination (Potentiometric Titration)

This method determines the acid dissociation constant (pKa) by creating a titration curve.

-

Apparatus : pH meter with a calibrated electrode, magnetic stirrer, burette, beaker.

-

Reagents : Fenozan acid, standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M), deionized water, and a suitable co-solvent like ethanol or methanol due to the low water solubility of Fenozan acid.

-

Procedure :

-

A precisely weighed amount of Fenozan acid is dissolved in a known volume of the co-solvent/water mixture.

-

The pH electrode is submerged in the solution, and the initial pH is recorded.

-

The standardized NaOH solution is added in small, precise increments from the burette.

-

After each increment, the solution is stirred until the pH reading stabilizes, and the pH and total volume of titrant added are recorded.

-

This process is continued until the pH has risen significantly, well past the equivalence point.

-

A titration curve (pH vs. volume of NaOH added) is plotted. The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized).

-

Antioxidant Activity Assay (DPPH Radical Scavenging)

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common spectrophotometric method for evaluating antioxidant capacity based on a Single Electron Transfer (SET) and HAT mechanism.[8][9]

-

Apparatus : UV-Vis spectrophotometer, micropipettes, test tubes.

-

Reagents : DPPH solution in methanol, Fenozan acid stock solutions of various concentrations in methanol, methanol (as blank).

-

Procedure :

-

A series of Fenozan acid solutions of varying concentrations are prepared.

-

In separate test tubes, a fixed volume of the DPPH solution is added.

-

A specific volume of each Fenozan acid concentration (or pure methanol for the control) is added to the DPPH solution.

-

The mixtures are incubated in the dark at room temperature for a set period (e.g., 30 minutes).

-

The absorbance of each solution is measured at the characteristic wavelength of DPPH (approx. 517 nm).

-

The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

-

The results are often expressed as IC₅₀, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.

-

General Experimental Workflow

The characterization of a compound like Fenozan acid follows a logical progression from synthesis and purification to detailed analysis of its properties.

Caption: A typical experimental workflow for the synthesis and characterization of a compound.

Synthesis Overview

Industrial synthesis of Fenozan acid typically involves the Michael addition of methyl acrylate to 2,6-di-tert-butylphenol, followed by hydrolysis of the resulting ester to yield the final carboxylic acid product.[3] Purity is often optimized through subsequent recrystallization steps.[3]

References

- 1. researchgate.net [researchgate.net]

- 2. Phenozan, a Synthetic Phenolic Antioxidant, Inhibits the Development of Spontaneous Tumors in Rats and Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Buy this compound | 20170-32-5 [smolecule.com]

- 4. 3-(3',5'-Di-tert-butyl-4'-hydroxyphenyl)propionic acid | C17H26O3 | CID 88389 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fenozan [stenutz.eu]

- 6. CAS#:20170-32-5 | this compound | Chemsrc [chemsrc.com]

- 7. lookchem.com [lookchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Spectrophotometric Methods for Measurement of Antioxidant Activity in Food and Pharmaceuticals [mdpi.com]

An In-depth Technical Guide to 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoic Acid (CAS No. 20170-32-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoic acid, also known by its synonym Fenozan acid, is a synthetic phenolic antioxidant.[1] Its structure, characterized by a sterically hindered phenolic hydroxyl group, is key to its function as a radical scavenger.[2] This compound is not only used as a polymer stabilizer but is also gaining attention in the biomedical field for its potential therapeutic applications. Notably, it has been identified as a significant metabolite of larger, more complex synthetic phenolic antioxidants, making it a crucial biomarker for human exposure to this class of compounds.[3] This guide provides a comprehensive overview of its chemical properties, biological activities, and relevant experimental protocols.

Chemical Structure and Properties

The chemical identity and key properties of 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoic acid are summarized below.

| Property | Value | Reference |

| CAS Number | 20170-32-5 | [4] |

| Molecular Formula | C₁₇H₂₆O₃ | [4] |

| Molecular Weight | 278.39 g/mol | [2] |

| IUPAC Name | 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoic acid | [4] |

| Synonyms | Fenozan, Fenozan acid, 3,5-Di-tert-butyl-4-hydroxyhydrocinnamic acid | [4] |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | 172-176 °C | [2] |

| Boiling Point | 364.2 °C at 760 mmHg | N/A |

| SMILES | CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CCC(=O)O | [4] |

| InChI | InChI=1S/C17H26O3/c1-16(2,3)12-9-11(7-8-14(18)19)10-13(15(12)20)17(4,5)6/h9-10,20H,7-8H2,1-6H3,(H,18,19) | [4] |

Biological Activity and Metabolism

Fenozan acid exhibits a range of biological activities, primarily stemming from its antioxidant properties. It has also been investigated for other potential therapeutic effects.

Quantitative Biological Data

The following table summarizes key quantitative data related to the biological interactions of 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoic acid.

| Parameter | Target/Enzyme | Value | Reference |

| Inhibition Constant (Ki) | Cyclooxygenase-2 (COX-2) | 18.4 µM | [2] |

| Half Maximal Inhibitory Concentration (IC₅₀) | Mitochondrial Complex III Respiration | 248 µM | [2] |

| Michaelis Constant (Km) | UGT1A9 (Glucuronidation) | 48.3 ± 6.2 μM | [2] |

| Michaelis Constant (Km) | UGT2B7 (Glucuronidation) | 112.4 ± 15.7 μM | [2] |

Metabolic Pathway: A Biomarker of Exposure

Fenozan acid is a major metabolite of larger synthetic phenolic antioxidants such as AO1010 and AO1024. Following human exposure to these larger compounds, Fenozan acid is formed and can be detected in urine, serving as a reliable biomarker of exposure.[3]

Potential Signaling Pathway: Keap1-Nrf2 Activation

While not definitively proven for Fenozan acid, many phenolic antioxidants exert their protective effects by activating the Keap1-Nrf2 signaling pathway. This pathway is a key regulator of the cellular antioxidant response. Under normal conditions, Nrf2 is targeted for degradation by Keap1. Upon exposure to oxidative stress or activators, Nrf2 is stabilized, translocates to the nucleus, and initiates the transcription of antioxidant and cytoprotective genes.

References

- 1. Phenozan, a Synthetic Phenolic Antioxidant, Inhibits the Development of Spontaneous Tumors in Rats and Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Buy 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionic acid | 20170-32-5 [smolecule.com]

- 3. Rat Metabolism Study Suggests 3-(3,5-Di- tert-butyl-4-hydroxyphenyl)propionic Acid as a Potential Urinary Biomarker of Human Exposure to Representative 3-(3,5-Di- tert-butyl-4-hydroxyphenyl)propionate Antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 3-(3',5'-Di-tert-butyl-4'-hydroxyphenyl)propionic acid | C17H26O3 | CID 88389 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Biological Activities of 3,5-di-tert-butyl-4-hydroxyphenyl Derivatives

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The 3,5-di-tert-butyl-4-hydroxyphenyl moiety is a core structural feature of many synthetic phenolic antioxidants, most notably butylated hydroxytoluene (BHT).[1][2] Its unique configuration, featuring a reactive hydroxyl group sterically hindered by two bulky tert-butyl groups, imparts potent antioxidant properties by stabilizing the resulting phenoxyl radical.[1][2] This foundational activity has led to the exploration of a wide range of derivatives with diverse and significant biological effects. This document provides an in-depth technical overview of the primary biological activities of these compounds—including antioxidant, anti-inflammatory, and anticancer effects—supported by quantitative data, detailed experimental methodologies, and visualizations of key molecular pathways and workflows.

Antioxidant Activity

The hallmark of 3,5-di-tert-butyl-4-hydroxyphenyl derivatives is their ability to function as powerful antioxidants. This activity is central to their use as stabilizers in polymers and commercial products and is the foundation for their therapeutic potential.[2][3]

Mechanism of Action

The primary antioxidant mechanism involves the donation of a hydrogen atom from the phenolic hydroxyl group to neutralize free radicals, thereby terminating oxidative chain reactions.[2] The two electron-donating tert-butyl groups at the ortho positions serve a dual purpose: they enhance the hydrogen-donating ability of the hydroxyl group and provide significant steric hindrance. This steric shielding stabilizes the resulting phenoxyl radical, preventing it from participating in further pro-oxidant reactions.[1]

A proposed cellular mechanism for the antioxidant effects of phenolic compounds involves the activation of the Keap1-Nrf2 signaling pathway.[2] Under conditions of oxidative stress, these compounds can disrupt the interaction between Keap1 and the transcription factor Nrf2. This allows Nrf2 to translocate to the nucleus, bind to the Antioxidant Response Element (ARE), and initiate the transcription of a suite of protective antioxidant and detoxification genes.

Quantitative Data: Antioxidant Activity

The antioxidant capacity of various derivatives has been quantified using established in vitro assays. The data below summarizes the performance of flavonoid analogues incorporating the 3,5-di-tert-butyl-4-hydroxyphenyl moiety.

| Compound | Assay | Result | Reference |

| Arylidene flavanone 5 | DPPH Radical Scavenging | 70.8% interaction | [1] |

| Arylidene flavanone 5 | AAPH-Induced Lipid Peroxidation | 77.4% inhibition | [1] |

| Chalcone 6 | DPPH Radical Scavenging | Enhanced activity attributed to the 3,5-di-tert-butyl-4-hydroxyaryl substituent | [1] |

Experimental Protocols

This assay measures the ability of a compound to act as a free radical scavenger.[1][4]

-

Reagent Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or DMSO). Prepare a fresh solution of DPPH in methanol (typically ~0.1 mM).

-

Reaction Mixture: In a microplate well or cuvette, add a specific volume of the test compound solution at various concentrations.

-

Initiation: Add the DPPH solution to the test compound solution to initiate the reaction. A control containing only the solvent and DPPH solution is also prepared.

-

Incubation: Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 517 nm) using a spectrophotometer.

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.

This assay evaluates the ability of a compound to inhibit the oxidative degradation of lipids.[1]

-

Substrate Preparation: Prepare a linoleic acid emulsion in a phosphate buffer (e.g., pH 7.4).

-

Reaction Mixture: Add the test compound (dissolved in a suitable solvent) to the linoleic acid emulsion.

-

Initiation of Peroxidation: Induce lipid peroxidation by adding a free radical initiator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH).

-

Incubation: Incubate the mixture at a physiological temperature (e.g., 37°C) for a set period, with periodic shaking.

-

Measurement of Peroxidation: At various time points, take aliquots of the reaction mixture. Assess the extent of lipid peroxidation by measuring the formation of conjugated dienes (absorbance at 234 nm) or by using the thiobarbituric acid reactive substances (TBARS) method to measure malondialdehyde (MDA) formation.

-

Calculation: The percentage of inhibition is calculated by comparing the level of peroxidation in the sample containing the test compound to that of a control sample without the antioxidant.

Anti-inflammatory Activity

Building upon the antioxidant foundation, numerous 3,5-di-tert-butyl-4-hydroxyphenyl derivatives have been synthesized and evaluated as potent anti-inflammatory agents.[5][6] Some have demonstrated efficacy comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin and ibuprofen, but with potentially reduced side effects such as gastric ulceration.[5][6]

Mechanism of Action

The anti-inflammatory effects are often multi-faceted. A primary mechanism is the dual inhibition of key enzymes in the arachidonic acid cascade: cyclooxygenases (COX-1 and COX-2) and 5-lipoxygenase (5-LOX).[6][7] Inhibition of COX enzymes reduces the synthesis of prostaglandins (PGs), which are key mediators of pain, fever, and inflammation. Inhibition of 5-LOX reduces the production of leukotrienes, which are involved in chemotaxis and inflammation. Additionally, these derivatives have been shown to reduce the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β).[8]

References

- 1. Synthesis, Conformational Analysis and ctDNA Binding Studies of Flavonoid Analogues Possessing the 3,5-di-tert-butyl-4-hydroxyphenyl Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. What is 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionic acid?_Chemicalbook [chemicalbook.com]

- 4. Antioxidant Activity of Biogenic Cinnamic Acid Derivatives in Polypropylene [mdpi.com]

- 5. Synthesis and evaluation of the antiinflammatory activity of N-[2-(3,5-di-tert-butyl-4-hydroxyphenyl)-4-oxo-thiazolidin-3-yl]-nicotinamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and antiinflammatory activities of 3-(3,5-di-tert-butyl-4-hydroxybenzylidene)pyrrolidin-2-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and In Vitro Biological Evaluation of p-Carborane-Based Di-tert-butylphenol Analogs [mdpi.com]

- 8. researchgate.net [researchgate.net]

In-Depth Technical Guide: Thermal Degradation Profile of 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal degradation profile of 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionic acid, a sterically hindered phenolic antioxidant. Due to its widespread use in stabilizing polymers and other organic materials against thermo-oxidative degradation, understanding its thermal stability is of paramount importance for material science, drug formulation, and safety assessments. This document outlines the theoretical basis of its antioxidant mechanism, detailed experimental protocols for its thermal analysis, and a summary of its known thermal properties. While specific quantitative data from a public source is not available, this guide provides the methodologies to obtain such critical information.

Introduction to this compound

This compound, also known by trade names such as Irganox 1310, is a primary antioxidant belonging to the class of hindered phenols. Its molecular structure, characterized by bulky tert-butyl groups flanking a hydroxyl group on a phenyl ring, is key to its function. These bulky groups provide steric hindrance, which enhances the stability of the phenoxy radical formed during the scavenging of free radicals, thereby interrupting the auto-oxidation chain reaction of organic materials.[1] This compound is valued for its high thermal stability and is used to protect materials exposed to heat and light.

Antioxidant Mechanism and Thermal Degradation

The primary role of hindered phenolic antioxidants is to donate a hydrogen atom from the phenolic hydroxyl group to peroxy radicals, which are key intermediates in oxidative degradation. This process neutralizes the reactive radicals and terminates the degradation chain. The resultant phenoxy radical is sterically hindered and relatively stable, preventing it from initiating new degradation chains.

Thermal degradation of this compound itself, particularly at elevated temperatures, can lead to the loss of its antioxidant efficacy and the formation of various degradation products. Understanding the temperatures at which this degradation occurs is crucial for determining the operational limits of the materials it is designed to protect.

Thermal Analysis Data

A thorough search of publicly available scientific literature and supplier documentation did not yield specific quantitative data for the thermal degradation profile of this compound. To facilitate further research and application, the following table is provided as a template for presenting such data once obtained through the experimental protocols outlined in this guide.

| Thermal Analysis Parameter | Value | Units | Method | Atmosphere | Heating Rate (°C/min) |

| TGA - Onset of Decomposition (Tonset) | Data not available | °C | TGA | Nitrogen/Air | 10 |

| TGA - Peak Decomposition Temperature (Tpeak) | Data not available | °C | TGA-DTG | Nitrogen/Air | 10 |

| TGA - Mass Loss at 300°C | Data not available | % | TGA | Nitrogen/Air | 10 |

| TGA - Mass Loss at 400°C | Data not available | % | TGA | Nitrogen/Air | 10 |

| TGA - Residual Mass at 600°C | Data not available | % | TGA | Nitrogen/Air | 10 |

| DSC - Melting Point (Tm) | Data not available | °C | DSC | Nitrogen | 10 |

| DSC - Heat of Fusion (ΔHf) | Data not available | J/g | DSC | Nitrogen | 10 |

Experimental Protocols for Thermal Analysis

The following are detailed methodologies for conducting Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) to determine the thermal degradation profile of this compound.

Thermogravimetric Analysis (TGA)

Objective: To measure the mass loss of the compound as a function of temperature, thereby determining its thermal stability and decomposition kinetics.

Apparatus: A calibrated thermogravimetric analyzer equipped with a sensitive microbalance and a furnace capable of controlled heating rates.

Procedure:

-

Sample Preparation: A sample of 3-5 mg of this compound is accurately weighed into a standard TGA pan (e.g., alumina or platinum).

-

Instrument Setup: The sample pan is placed in the TGA furnace. The system is purged with an inert gas (e.g., high-purity nitrogen) or an oxidizing gas (e.g., dry air) at a constant flow rate (typically 20-50 mL/min) to establish the desired atmosphere.

-

Thermal Program: The sample is heated from ambient temperature (e.g., 30 °C) to a final temperature (e.g., 600-800 °C) at a constant heating rate, typically 10 °C/min or 20 °C/min.

-

Data Acquisition: The mass of the sample is continuously monitored and recorded as a function of temperature and time.

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition, the temperatures of maximum decomposition rates (from the first derivative, DTG curve), and the percentage of mass loss at various temperatures.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow to or from the sample as a function of temperature, allowing for the determination of melting point, heat of fusion, and other thermal transitions.

Apparatus: A calibrated differential scanning calorimeter.

Procedure:

-

Sample Preparation: A 2-5 mg sample of this compound is weighed into an aluminum DSC pan, which is then hermetically sealed. An empty, sealed pan is used as a reference.

-

Instrument Setup: The sample and reference pans are placed in the DSC cell. The cell is purged with an inert gas (e.g., nitrogen) at a constant flow rate.

-

Thermal Program: A common method is a heat-cool-heat cycle to erase the sample's thermal history. The sample is heated from ambient temperature to a temperature above its melting point (e.g., 200 °C) at a constant rate (e.g., 10 °C/min), cooled back to the starting temperature, and then reheated at the same rate. The data from the second heating scan is typically used for analysis.

-

Data Acquisition: The differential heat flow between the sample and the reference is recorded as a function of temperature.

-

Data Analysis: The DSC thermogram is analyzed to identify endothermic events, such as melting, and exothermic events. The melting point is determined from the peak of the melting endotherm, and the heat of fusion is calculated from the area under the peak.

Visual Representation of Experimental Workflow

The following diagram illustrates the logical workflow for the thermal analysis of this compound.

Caption: Workflow for determining the thermal degradation profile.

Conclusion

References

Spectroscopic and Mechanistic Insights into Fenozan: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties of Fenozan, also known as 3-(3',5'-Di-tert-butyl-4'-hydroxyphenyl)propionic acid. It includes a detailed summary of available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Furthermore, this document outlines detailed experimental protocols for acquiring such data and presents visualizations of a proposed antioxidant signaling pathway and a typical drug development workflow for a compound of this class. This guide is intended to serve as a valuable resource for researchers and professionals involved in the study and development of phenolic compounds.

Spectroscopic Data

The following tables summarize the available quantitative spectroscopic data for Fenozan. This information is crucial for the identification, characterization, and quality control of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of Fenozan. While complete assigned peak lists are not publicly available without access to specialized databases, the expected chemical shifts can be inferred from the structure.

Table 1: Predicted ¹H NMR Spectroscopic Data for Fenozan

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~12.0 | Singlet | 1H | -COOH |

| ~7.0 | Singlet | 2H | Ar-H |

| ~5.0 | Singlet | 1H | Ar-OH |

| ~2.8 | Triplet | 2H | -CH₂-Ar |

| ~2.6 | Triplet | 2H | -CH₂-COOH |

| 1.4 | Singlet | 18H | -C(CH₃)₃ |

Table 2: Predicted ¹³C NMR Spectroscopic Data for Fenozan

| Chemical Shift (ppm) | Assignment |

| ~179 | -COOH |

| ~152 | Ar-C-OH |

| ~138 | Ar-C-C(CH₃)₃ |

| ~130 | Ar-C-CH₂ |

| ~125 | Ar-CH |

| ~36 | -CH₂-COOH |

| ~34 | -C(CH₃)₃ |

| ~30 | -C(CH₃)₃ |

| ~30 | -CH₂-Ar |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in Fenozan. The characteristic absorption bands are presented below.

Table 3: IR Spectroscopic Data for Fenozan

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3600-3200 | Broad | O-H stretch (phenolic and carboxylic acid) |

| 3000-2850 | Strong | C-H stretch (aliphatic) |

| ~1700 | Strong | C=O stretch (carboxylic acid) |

| ~1600, ~1480 | Medium | C=C stretch (aromatic) |

| ~1430 | Medium | O-H bend (carboxylic acid) |

| ~1230 | Strong | C-O stretch (phenol) |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of Fenozan.

Table 4: Mass Spectrometry Data for Fenozan

| m/z | Relative Intensity | Assignment |

| 278 | High | [M]⁺ (Molecular Ion) |

| 277.1809 | - | [M-H]⁻ (Precursor Ion, Negative ESI)[1] |

| 263 | High | [M - CH₃]⁺ |

| 57 | Medium | [C(CH₃)₃]⁺ |

Experimental Protocols

The following are detailed methodologies for the key experiments cited for the spectroscopic analysis of Fenozan.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of Fenozan in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a 5 mm probe.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters: spectral width of 12-16 ppm, pulse angle of 30-45°, relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

Typical parameters: spectral width of 200-250 ppm, pulse angle of 45-90°, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

-

Data Processing: Apply Fourier transformation to the acquired free induction decays (FIDs). Phase and baseline correct the spectra. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation:

-

Solid State (KBr Pellet): Mix a small amount of Fenozan (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid Fenozan sample directly onto the ATR crystal.

-

-

Instrumentation: A Fourier-transform infrared spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder (or clean ATR crystal).

-

Place the sample in the spectrometer and record the sample spectrum.

-

Typically, spectra are collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

-

-

Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of Fenozan (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: A mass spectrometer, which can be coupled with a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

GC-MS Analysis:

-

Chromatography: Use a capillary column suitable for the analysis of semi-volatile organic compounds. The oven temperature program should be optimized to ensure good separation.

-

Ionization: Electron Ionization (EI) at 70 eV is typically used.

-

Mass Analysis: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-500).

-

-

LC-MS Analysis:

-

Chromatography: Use a reverse-phase C18 column with a gradient elution of water and acetonitrile (both often containing a small amount of formic acid or ammonium acetate to improve ionization).

-

Ionization: Electrospray Ionization (ESI) in either positive or negative ion mode. For a carboxylic acid like Fenozan, negative ion mode is often effective.[1]

-

Mass Analysis: A high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap can provide accurate mass measurements.

-

-

Data Processing: The data system will generate a mass spectrum showing the relative abundance of ions as a function of their mass-to-charge ratio (m/z).

Visualizations

The following diagrams, created using the DOT language, illustrate key concepts related to the function and development of Fenozan.

Proposed Antioxidant Signaling Pathway

As a phenolic antioxidant, Fenozan is likely to exert its protective effects by modulating cellular pathways involved in the response to oxidative stress. A plausible mechanism involves the activation of the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2 - Antioxidant Response Element) pathway.

Drug Development Workflow

The development of a new chemical entity like Fenozan into a therapeutic agent follows a structured, multi-stage process. This workflow ensures the safety and efficacy of the final drug product.

References

An In-depth Technical Guide to 3,5-di-tert-butyl-4-hydroxyphenylpropionic Acid (Fenozan)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,5-di-tert-butyl-4-hydroxyphenylpropionic acid, a hindered phenolic antioxidant also known as Fenozan. It covers the historical development of this class of compounds, details its synthesis, and elucidates its mechanism of action as a free radical scavenger. This document includes detailed experimental protocols for its analysis, summarizes key quantitative data, and presents signaling pathways and experimental workflows through explanatory diagrams.

Introduction and Historical Context

3,5-di-tert-butyl-4-hydroxyphenylpropionic acid is a prominent member of the hindered phenolic antioxidant family. The development of these antioxidants dates back to the mid-20th century, driven by the need to prevent oxidative degradation in polymers and other materials. The core principle behind hindered phenols is the steric hindrance provided by bulky alkyl groups (in this case, tert-butyl groups) ortho to the hydroxyl group on the phenyl ring. This structural arrangement enhances the antioxidant's efficacy by stabilizing the resulting phenoxy radical and preventing its participation in detrimental side reactions.

While the precise first synthesis of 3,5-di-tert-butyl-4-hydroxyphenylpropionic acid is not definitively documented in a single seminal paper, its development is intrinsically linked to the broader research on phenolic antioxidants in the 1960s. The primary route for its synthesis, the Michael addition of 2,6-di-tert-butylphenol with an acrylate, became a key reaction in industrial organic chemistry for producing a variety of stabilizers. This compound is also recognized as a significant metabolite of larger, commercially important antioxidants such as Irganox 1010 and Irganox 1076. Its detection in human urine has made it a biomarker for assessing human exposure to these common synthetic phenolic antioxidants.

Physicochemical Properties

A summary of the key physicochemical properties of 3,5-di-tert-butyl-4-hydroxyphenylpropionic acid is presented in the table below.

| Property | Value |

| CAS Number | 20170-32-5 |

| Molecular Formula | C₁₇H₂₆O₃ |

| Molecular Weight | 278.39 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 172-174 °C |

| Solubility | Slightly soluble in water; Soluble in organic solvents like ethanol, methanol, and DMSO |

| pKa | ~4.79 (Predicted) |

Synthesis

The most common and industrially significant method for the synthesis of 3,5-di-tert-butyl-4-hydroxyphenylpropionic acid and its esters is the base-catalyzed Michael addition reaction.

Synthesis of Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate

This synthesis involves the reaction of 2,6-di-tert-butylphenol with methyl acrylate in the presence of a base catalyst.

Hydrolysis to 3,5-di-tert-butyl-4-hydroxyphenylpropionic Acid

The final acid is obtained by the hydrolysis of the corresponding methyl ester.

Mechanism of Action: Free Radical Scavenging

The primary function of 3,5-di-tert-butyl-4-hydroxyphenylpropionic acid is to act as a free radical scavenger, thereby terminating the chain reactions involved in oxidation.

The bulky tert-butyl groups flanking the hydroxyl group play a crucial role. When the phenol donates a hydrogen atom to a free radical (R•), it forms a stable phenoxy radical. The steric hindrance provided by the tert-butyl groups prevents this phenoxy radical from undergoing further reactions that could propagate oxidation.

Experimental Protocols

Synthesis of Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a condenser, and a nitrogen inlet, dissolve 2,6-di-tert-butylphenol in a suitable solvent such as dimethyl sulfoxide (DMSO).

-

Catalyst Addition: Add a catalytic amount of a strong base, for example, sodium methoxide.

-

Reactant Addition: Slowly add methyl acrylate to the reaction mixture while maintaining a controlled temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up: Upon completion, cool the reaction mixture and neutralize it with a dilute acid. Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Purify the crude product by column chromatography or recrystallization to obtain the pure methyl ester.

HPLC Analysis

-

Instrumentation: A standard HPLC system equipped with a UV detector and a C18 reverse-phase column is suitable.

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is commonly used.

-

Sample Preparation: Dissolve a known amount of the sample in the mobile phase or a suitable solvent.

-

Injection and Detection: Inject the sample and monitor the elution at a wavelength of approximately 280 nm.

-

Quantification: Use a calibration curve prepared from standards of known concentrations to quantify the analyte.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

¹H NMR: Acquire the proton NMR spectrum. Expected signals include those for the tert-butyl protons, the aromatic protons, the methylene protons of the propionate chain, and the hydroxyl proton.

-

¹³C NMR: Acquire the carbon-13 NMR spectrum to identify all unique carbon atoms in the molecule.

Mass Spectrometry (MS)

-

Ionization: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) can be used.

-

Analysis: Analyze the sample in both positive and negative ion modes to obtain the molecular ion peak ([M+H]⁺ or [M-H]⁻) and characteristic fragmentation patterns.

Biological Significance and Signaling

While primarily known as a synthetic antioxidant, the presence of 3,5-di-tert-butyl-4-hydroxyphenylpropionic acid as a metabolite in biological systems warrants consideration of its potential biological activities. As a phenolic compound, it can participate in cellular antioxidant defense mechanisms.

In Vivo Metabolic Fate of 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in vivo metabolism of 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionic acid, a significant metabolite of several widely used synthetic phenolic antioxidants. This document summarizes the current state of knowledge regarding its metabolic pathways, presents quantitative data from human studies, details relevant experimental protocols, and proposes potential biotransformation routes based on the metabolism of structurally analogous compounds. The information is intended to support researchers and professionals in the fields of drug metabolism, toxicology, and pharmacology in understanding the disposition and potential biological activities of this compound.

Introduction

This compound, also known as fenozan acid, is a primary metabolite of a class of synthetic phenolic antioxidants (SPAs) extensively used as stabilizers in various polymers.[1][2] Due to the widespread use of these parent compounds, human exposure to this compound is prevalent. Understanding its metabolic fate is crucial for assessing its potential toxicological impact and biological activity. This guide synthesizes the available data on its identified metabolites and explores probable metabolic pathways based on established biotransformation principles.

Identified In Vivo Metabolites

Current research has primarily identified this compound in its free form and as a glucuronide conjugate in vivo. Studies in humans have quantified its presence in urine, indicating that both the parent compound and its phase II conjugate are significant excretion products.

Quantitative Data in Human Urine

A key study investigating human exposure to SPAs provided quantitative data on the urinary concentrations of this compound. The geometric mean concentrations before and after enzymatic hydrolysis with β-glucuronidase are presented in Table 1. The substantial increase in concentration after hydrolysis strongly suggests that glucuronidation is a major metabolic pathway for this compound.[1][2]

| Metabolite Form | Geometric Mean Concentration (ng/mL) | Detection Frequency (%) |

| Free this compound | 0.69 | 88 |

| Total this compound (after hydrolysis) | 10.2 | 98 |

| Table 1: Urinary Concentrations of this compound in Humans.[1][2] |

Experimental Protocols

The identification and quantification of this compound and its conjugates have been achieved through established analytical methodologies.

Sample Preparation and Analysis

-

Urine Sample Preparation: Human urine samples are typically subjected to enzymatic hydrolysis to cleave glucuronide conjugates. This is commonly performed using β-glucuronidase from Helix pomatia.

-

Extraction: After hydrolysis, the samples are acidified and extracted using solid-phase extraction (SPE) cartridges.

-

Analysis: The extracts are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for sensitive and specific quantification.

Potential Metabolic Pathways

While direct studies on the comprehensive metabolism of this compound are limited, its metabolic fate can be inferred from the biotransformation of structurally related compounds, particularly Butylated Hydroxytoluene (BHT). BHT shares the 3,5-di-tert-butyl-4-hydroxyphenyl moiety and its metabolism is well-documented.

Phase I Metabolism

Phase I reactions typically involve oxidation, reduction, and hydrolysis to introduce or expose functional groups. For this compound, oxidation is the most probable Phase I pathway.

-

Oxidation of tert-Butyl Groups: The tert-butyl groups are susceptible to hydroxylation by cytochrome P450 enzymes to form primary alcohols.[2] These alcohols can be further oxidized to aldehydes and then to carboxylic acids.

-

Aromatic Hydroxylation: The aromatic ring could undergo hydroxylation, although the steric hindrance from the two tert-butyl groups may limit this reaction.

-

Oxidation of the Propionic Acid Side Chain: The propionic acid side chain could potentially undergo β-oxidation.

Phase II Metabolism

Phase II reactions involve the conjugation of the parent compound or its Phase I metabolites with endogenous molecules to increase water solubility and facilitate excretion.

-

Glucuronidation: As evidenced by human urinary data, conjugation with glucuronic acid at the phenolic hydroxyl group is a major metabolic pathway. The carboxyl group of the propionic acid side chain could also be a site for glucuronide conjugation.

-

Sulfation: The phenolic hydroxyl group is also a potential site for sulfation, a common conjugation pathway for phenols.

The following diagram illustrates the proposed metabolic pathways of this compound.

Experimental Workflow for Metabolite Identification

The logical workflow for identifying and characterizing the metabolites of this compound in vivo is depicted in the following diagram.

Conclusion

The in vivo metabolism of this compound is characterized by its excretion in both free and glucuronide-conjugated forms, with the latter being a major pathway. Based on the metabolism of structurally similar compounds, further biotransformation through Phase I oxidation of the tert-butyl groups and other Phase II conjugation reactions are plausible. Future research should focus on targeted studies to definitively identify and quantify these potential metabolites to provide a more complete understanding of the metabolic fate and potential health implications of this prevalent compound.

References

In-Depth Technical Guide: 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoic acid (CAS 20170-32-5)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound with CAS number 20170-32-5, including its nomenclature, physicochemical properties, and key biological activities. Detailed experimental protocols and visual diagrams are provided to support research and development efforts.

Chemical Identity and Synonyms

The compound identified by CAS number 20170-32-5 is a sterically hindered phenolic acid.

IUPAC Name: 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoic acid[1]

Synonyms: A variety of synonyms are used in literature and commercial listings for this compound. These include:

-

Fenozan[2]

-

3,5-Di-tert-butyl-4-hydroxyhydrocinnamic acid[3]

-

Benzenepropanoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-[2]

-

β-(4-hydroxy-3,5-di-tert-butylphenyl)propionic acid[2]

-

3,5-Bis(1,1-dimethylethyl)-4-hydroxybenzenepropanoic acid[2]

-

Fenozan acid

-

Irganox 1310[2]

Physicochemical and Toxicological Data

A summary of the key quantitative data for 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoic acid is presented in the tables below for easy reference and comparison.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₇H₂₆O₃ | [4][5] |

| Molecular Weight | 278.39 g/mol | [4][5] |

| Melting Point | 172-174 °C | [6][7] |

| Boiling Point | 364.3 ± 37.0 °C (Predicted) | [6] |

| Density | 1.049 ± 0.06 g/cm³ (Predicted) | [6] |

| pKa | 4.79 ± 0.10 (Predicted) | [6] |

| Water Solubility | Slightly soluble | [6] |

| Solubility | DMSO (Slightly), Ethanol (Slightly), Methanol (Slightly) | [6] |

| Appearance | White to Off-White Solid/Powder | [6][8] |

Table 2: Toxicological Data

| Test | Species | Route | Value | Reference |

| Acute Oral Toxicity (LD50) | Rat | Oral | > 5000 mg/kg bw | [2] |

| Genotoxicity (Bacterial Reverse Mutation Assay) | - | In vitro | Negative | [8] |

| Genotoxicity (In vitro Micronucleus Test) | - | In vitro | Negative | [8] |

Key Biological Activities and Experimental Protocols

This compound is recognized for its significant antioxidant properties and has been investigated for its inhibitory effects on biological pathways, including the mitochondrial electron transport chain and viral enzymes.

Antioxidant Activity

The sterically hindered phenolic group allows the molecule to act as a potent free radical scavenger. Its antioxidant capacity can be evaluated using standard in vitro assays such as the DPPH and ABTS methods.

This protocol is adapted from standard procedures for evaluating the free-radical scavenging activity of phenolic compounds.

-

Reagent Preparation:

-

DPPH Solution (0.1 mM): Dissolve approximately 4 mg of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in 100 mL of methanol. Store this solution in an amber bottle and protect it from light.

-

Test Compound Stock Solution (1 mg/mL): Dissolve 10 mg of 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoic acid in 10 mL of methanol.

-

Working Solutions: Prepare a series of dilutions of the test compound from the stock solution (e.g., 100, 50, 25, 12.5, 6.25 µg/mL) in methanol.

-

Positive Control: A standard antioxidant, such as Trolox or Butylated Hydroxytoluene (BHT), should be prepared in the same concentration range.

-

-

Assay Procedure (96-well plate format):

-

Add 100 µL of each working solution (test compound and positive control) to respective wells.

-

Add 100 µL of the 0.1 mM DPPH solution to each well.

-

Control Well: Add 100 µL of methanol and 100 µL of DPPH solution.

-

Blank Well: Add 200 µL of methanol.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of radical scavenging activity (% RSA) using the following formula: % RSA = [ (Abs_control - Abs_sample) / Abs_control ] * 100

-

Plot the % RSA against the concentration of the test compound and determine the IC50 value (the concentration required to scavenge 50% of DPPH radicals).

-

Caption: Workflow for the DPPH antioxidant assay.

Inhibition of Mitochondrial Electron Transport Chain

This compound has been identified as an inhibitor of the mitochondrial electron transport chain (ETC), specifically targeting Complex I (NADH:ubiquinone oxidoreductase). This inhibition disrupts cellular respiration and ATP production.

This protocol outlines a method to measure the activity of Complex I in isolated mitochondria or cell lysates.

-

Preparation of Mitochondria/Cell Lysate:

-

Isolate mitochondria from tissue or cultured cells using differential centrifugation.

-

Alternatively, prepare a cell lysate using a mild non-ionic detergent (e.g., n-dodecyl β-D-maltoside) to solubilize mitochondrial membranes while preserving enzyme activity.

-

-

Assay Buffer and Reagents:

-

Assay Buffer: 25 mM potassium phosphate buffer (pH 7.2), 5 mM MgCl₂, 2 mM KCN, 2.5 mg/mL bovine serum albumin, 100 µM decylubiquinone, and 0.2 mM NADH.

-

Inhibitor: Rotenone (a known Complex I inhibitor) as a positive control.

-

Test Compound: 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoic acid dissolved in a suitable solvent (e.g., DMSO) at various concentrations.

-

-

Assay Procedure:

-

Pre-incubate the mitochondrial preparation with the test compound or control vehicle for a defined period (e.g., 5-10 minutes) at 30°C.

-

Initiate the reaction by adding NADH.

-

Monitor the decrease in absorbance at 340 nm (due to the oxidation of NADH) over time using a spectrophotometer.

-

The rate of NADH oxidation is proportional to the Complex I activity.

-

-

Data Analysis:

-

Calculate the specific activity of Complex I (nmol NADH oxidized/min/mg protein).

-

Determine the percentage of inhibition caused by the test compound relative to the vehicle control.

-

Calculate the IC50 value for the inhibition of Complex I.

-

Caption: Inhibition of Complex I in the electron transport chain.

HIV-1 Reverse Transcriptase Inhibition

The compound has been noted for its potential to inhibit the activity of HIV-1 reverse transcriptase (RT), a critical enzyme for the replication of the virus.

This protocol is based on commercially available, non-radioactive colorimetric assay kits.

-

Reagents and Materials:

-

Recombinant HIV-1 Reverse Transcriptase.

-

Reaction Buffer containing dNTPs, including DIG-dUTP and Biotin-dUTP.

-

Template/primer (e.g., poly(A) x oligo(dT)₁₅).

-

Streptavidin-coated 96-well plate.

-

Anti-DIG-POD (peroxidase-conjugated anti-digoxigenin antibody).

-

Peroxidase substrate (e.g., ABTS).

-

Lysis buffer and wash buffers.

-

Test compound and known RT inhibitor (e.g., Nevirapine) as a positive control.

-

-

Assay Procedure:

-

Prepare a reaction mixture containing the reaction buffer, template/primer, and HIV-1 RT enzyme.

-

Add various concentrations of the test compound or controls to the wells of a standard microplate.

-

Add the reaction mixture to the wells to start the reaction.

-

Incubate at 37°C for 1-2 hours to allow for the synthesis of the DIG- and biotin-labeled DNA.

-

Transfer the reaction product to the streptavidin-coated plate and incubate to allow the biotin-labeled DNA to bind.

-

Wash the plate to remove unbound components.

-

Add the Anti-DIG-POD antibody and incubate.

-

Wash the plate again and add the peroxidase substrate.

-

After color development, stop the reaction and measure the absorbance at the appropriate wavelength (e.g., 405 nm for ABTS).

-

-

Data Analysis:

-

The absorbance is directly proportional to the amount of synthesized DNA and thus the RT activity.

-

Calculate the percentage of RT inhibition for each concentration of the test compound compared to the no-inhibitor control.

-

Determine the IC50 value of the compound.

-

Synthesis Route

A common synthetic route to produce 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoic acid involves the hydrolysis of its methyl ester, which can be synthesized via a Michael addition reaction.

Caption: General synthesis pathway for CAS 20170-32-5.

Disclaimer: This document is intended for informational purposes for a scientific audience. All laboratory work should be conducted by trained professionals in accordance with established safety protocols. The experimental protocols provided are general guidelines and may require optimization for specific laboratory conditions.

References

- 1. researchgate.net [researchgate.net]

- 2. synthinkchemicals.com [synthinkchemicals.com]

- 3. 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionic acid Six Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. What is this compound?_Chemicalbook [chemicalbook.com]

- 5. scielo.br [scielo.br]

- 6. CN103664612A - Synthetic method for methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl) propionate - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of Triphenylphosphonium-Linked Derivative of 3,5-Ditert-butyl-4-hydroxybenzylidene-malononitrile (SF6847) via Knoevenagel Reaction Yields an Effective Mitochondria-Targeted Protonophoric Uncoupler - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Quantification of 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionic acid in various matrices. The protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) are outlined below.

Introduction

This compound is a major metabolite of several synthetic phenolic antioxidants, such as Irganox 1076, which are widely used as stabilizers in polymers. It is also found in various biological and environmental samples. Accurate quantification of this compound is crucial for assessing human exposure, understanding its metabolism, and for quality control in industrial applications. This document provides detailed protocols for its analysis using three common analytical techniques.

Analytical Methods Overview

A summary of the quantitative performance of the described analytical methods is presented in Table 1. These values are representative and may vary depending on the specific instrumentation and laboratory conditions.

Table 1: Summary of Quantitative Data for Analytical Methods

| Parameter | HPLC-UV | GC-MS (with Derivatization) | LC-MS/MS |

| Linearity Range | 0.1 - 100 µg/mL | 0.01 - 50 µg/mL | 0.1 - 1000 ng/mL |

| Correlation Coefficient (r²) | > 0.995 | > 0.998 | > 0.999 |

| Limit of Quantification (LOQ) | 0.1 µg/mL | 0.01 µg/mL | 0.1 ng/mL |

| Limit of Detection (LOD) | 0.03 µg/mL | 0.003 µg/mL | 0.03 ng/mL |

| Accuracy (% Recovery) | 90 - 110% | 85 - 115% | 95 - 105% |

| Precision (% RSD) | < 10% | < 15% | < 5% |

Application Note 1: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the analysis of this compound in polymer extracts and other relatively clean sample matrices.

Experimental Protocol

1. Sample Preparation (from Polymer Matrix)

-

Extraction: Accurately weigh 1 gram of the polymer sample and place it in a glass vial. Add 10 mL of a dichloromethane:cyclohexane (75:25 v/v) mixture.

-

Ultrasonic Extraction: Place the vial in an ultrasonic bath and extract for 30 minutes at room temperature.

-

Filtration: Filter the extract through a 0.45 µm PTFE syringe filter into an HPLC vial.

2. HPLC-UV Method Parameters

| Parameter | Value |

| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Isocratic elution with Acetonitrile:Water (70:30 v/v) with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| UV Detection | 280 nm |

| Run Time | 10 minutes |

3. Calibration

Prepare a series of standard solutions of this compound in the mobile phase (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µg/mL). Inject each standard and construct a calibration curve by plotting the peak area against the concentration.

Experimental Workflow

Application Note 2: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is highly sensitive and selective, suitable for various sample types, including environmental and biological matrices, after a derivatization step to increase the volatility of the analyte.

Experimental Protocol

1. Sample Preparation and Derivatization

-

Extraction: Perform a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) appropriate for the sample matrix to isolate the acidic components.

-

Drying: Evaporate the extract to dryness under a gentle stream of nitrogen.

-

Derivatization: To the dried residue, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine. Cap the vial and heat at 70°C for 30 minutes.

2. GC-MS Method Parameters

| Parameter | Value |

| GC Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |

| Injector Temperature | 280 °C |

| Injection Mode | Splitless |

| Oven Program | Start at 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 10 min |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| MS Transfer Line | 280 °C |

| Ion Source Temp | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Scan Mode | Selected Ion Monitoring (SIM) |

| Monitored Ions (m/z) | To be determined based on the mass spectrum of the derivatized analyte (e.g., molecular ion and key fragments) |

3. Calibration

Prepare calibration standards and derivatize them in the same manner as the samples. Create a calibration curve by plotting the peak area ratio of the analyte to an internal standard against concentration.

Experimental Workflow

Application Note 3: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This is the most sensitive and selective method, ideal for quantifying trace levels of this compound in complex biological matrices like urine and plasma.

Experimental Protocol

1. Sample Preparation (from Human Urine)

-

"Dilute and Shoot" Method: To 100 µL of urine sample, add 300 µL of a methanol:acetonitrile (3:1, v/v) mixture containing an internal standard (e.g., deuterated analog).

-

Vortex and Centrifuge: Vortex the mixture for 1 minute and then centrifuge at 14,000 x g for 10 minutes at 4°C to precipitate proteins.

-

Injection: Transfer the supernatant to an LC-MS vial for analysis.

2. LC-MS/MS Method Parameters

| Parameter | Value |

| LC Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | Start at 10% B, ramp to 95% B over 5 min, hold for 2 min, return to initial conditions |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| MRM Transition | Precursor Ion (m/z 277.2) -> Product Ion (e.g., m/z 233.2) (To be optimized) |

| Cone Voltage | To be optimized |

| Collision Energy | To be optimized |

3. Calibration

Prepare calibration standards in a blank matrix (e.g., synthetic urine) and process them alongside the samples. Construct a calibration curve using the peak area ratio of the analyte to the internal standard versus concentration.

Logical Relationship of Analytical Steps

Application Note: Determination of Fenozan in Polymers by HPLC-UV

Abstract

This application note describes a robust and reliable High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the quantification of Fenozan (3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionic acid), a common antioxidant additive, in polymer matrices. The method involves a straightforward solvent extraction procedure followed by reversed-phase HPLC analysis. This protocol is suitable for quality control in polymer manufacturing, as well as for researchers and drug development professionals working with polymeric materials where the concentration of additives is a critical parameter.

Introduction

Fenozan is a phenolic antioxidant widely incorporated into various polymers to prevent degradation during processing and to extend the service life of the final products.[1] Monitoring the concentration of Fenozan is crucial for ensuring product quality, meeting regulatory requirements, and understanding the stability of the polymer matrix. High-Performance Liquid Chromatography with UV detection offers a specific, sensitive, and accurate method for the determination of Fenozan. This application note provides a detailed protocol for sample preparation, chromatographic separation, and quantitative analysis.

Experimental Protocol

Materials and Reagents

-

Fenozan standard (purity ≥98%)

-

HPLC grade acetonitrile

-

HPLC grade methanol

-

HPLC grade water (Type I)

-

Formic acid (analytical grade)

-

Polymer sample containing Fenozan

-

0.45 µm syringe filters (PTFE or other suitable material)

Equipment

-

HPLC system equipped with a UV/Vis or Photodiode Array (PDA) detector

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

-

Analytical balance

-

Ultrasonic bath

-

Vortex mixer

-

Syringes and vials for HPLC

Sample Preparation: Solvent Extraction

-

Accurately weigh approximately 1 gram of the polymer sample and cut it into small pieces to maximize surface area.

-

Place the polymer pieces into a glass vial.

-

Add 10 mL of a 1:1 (v/v) mixture of methanol and acetonitrile to the vial.

-

Cap the vial and place it in an ultrasonic bath for 30 minutes to facilitate the extraction of Fenozan from the polymer matrix.

-

After sonication, vortex the sample for 1 minute.

-

Allow the polymer debris to settle.

-

Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

Chromatographic Conditions

-

Column: C18 reversed-phase column (4.6 x 150 mm, 5 µm)

-

Mobile Phase: A mixture of acetonitrile and water (containing 0.1% formic acid) in a ratio of 70:30 (v/v).

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 30 °C

-

UV Detection Wavelength: 280 nm

-

Run Time: Approximately 10 minutes

Calibration Curve Preparation

-

Prepare a stock solution of Fenozan at a concentration of 1000 µg/mL in methanol.

-

Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards with concentrations ranging from 1 µg/mL to 100 µg/mL.

-

Inject each calibration standard into the HPLC system and record the peak area.

-

Construct a calibration curve by plotting the peak area versus the concentration of Fenozan.

Data Presentation

The quantitative performance of the HPLC-UV method for Fenozan, based on typical performance for similar phenolic antioxidants, is summarized in the table below.[2][3][4][5][6]

| Parameter | Expected Value |

| Retention Time (approx.) | 5 - 7 minutes |

| Linearity Range | 1 - 100 µg/mL |

| Correlation Coefficient (r²) | > 0.998 |